

Application Notes and Protocols: Studying DAPT Effects on Endothelial Cells

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Compound of Interest

Compound Name: Dapt

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Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to using cell culture models for investigating the effects of **DAPT** (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a potent γ -secretase inhibitor, on endothelial cells. The focus is on assays relevant to angiogenesis and endothelial cell behavior.

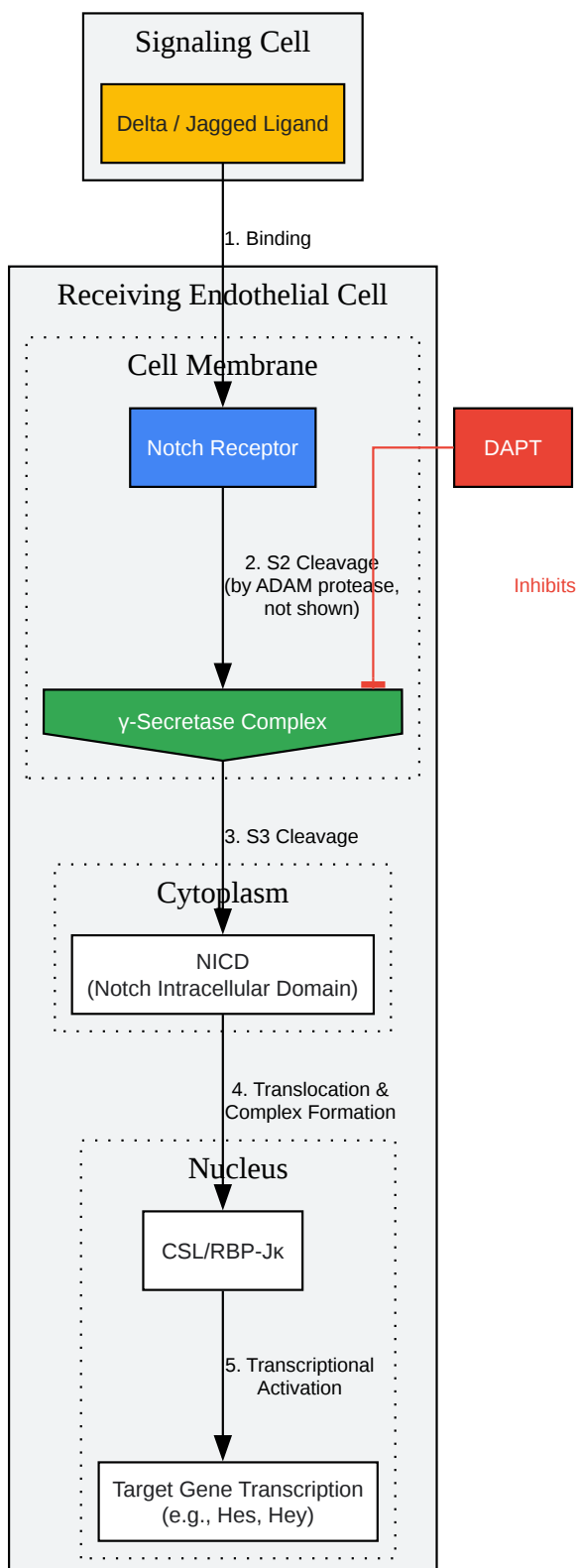
Introduction

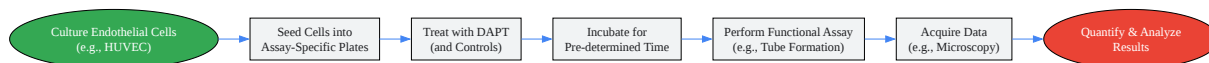
DAPT is a widely used pharmacological tool to study the roles of Notch signaling. The Notch signaling pathway is a highly conserved pathway crucial for regulating cell proliferation, differentiation, and apoptosis, playing a significant role in vascular development and angiogenesis.[1][2] **DAPT** exerts its effect by inhibiting the γ -secretase complex, a key enzyme responsible for the final cleavage and activation of the Notch receptor.[3][4] This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate target gene expression.[5][6] By blocking this step, **DAPT** effectively inhibits the entire signaling cascade.

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are fundamental in the process of forming new blood vessels (angiogenesis) and are a primary model for studying this process in vitro.[7][8] Investigating the effects of **DAPT** on these cells provides critical insights into the role of Notch signaling in vascular biology and offers a platform for screening potential therapeutic agents that target this pathway.

Key Signaling Pathway: Notch Inhibition by DAPT

The diagram below illustrates the canonical Notch signaling pathway and the specific point of inhibition by **DAPT**. Ligand binding (e.g., Delta-like or Jagged) on a signaling cell to the Notch receptor on a receiving cell initiates two sequential proteolytic cleavages. **DAPT** specifically blocks the second cleavage mediated by the γ -secretase complex.





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